tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate
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Overview
Description
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate is a compound that features a piperidine ring substituted with a benzimidazole moiety and a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate typically involves a series of chemical reactions including protection, alkylation, and acylation. One common synthetic route starts with the protection of the amine group, followed by alkylation with a suitable alkylating agent, and finally acylation to introduce the tert-butyl ester group . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the benzimidazole moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound has a similar structure but differs in the position of the benzimidazole moiety.
tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Another similar compound with a different substitution pattern on the piperidine ring. These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the differences in their structures
Properties
Molecular Formula |
C18H26N4O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)22-11-7-6-8-13(22)12-19-16-20-14-9-4-5-10-15(14)21-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H2,19,20,21) |
InChI Key |
WAJOKHGNKLTKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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